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2-Chloro-6-fluoro-4-methoxybenzaldehyde Documentation Hub

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  • Product: 2-Chloro-6-fluoro-4-methoxybenzaldehyde
  • CAS: 931414-02-7

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

The following technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde , a specialized trisubstituted benzaldehyde intermediate used in medicinal chemistry. [1][2][3] Executive Summary 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde , a specialized trisubstituted benzaldehyde intermediate used in medicinal chemistry.

[1][2][3]

Executive Summary

2-Chloro-6-fluoro-4-methoxybenzaldehyde is a high-value pharmacophore intermediate primarily utilized in the synthesis of cardiovascular therapeutics, specifically Kv1.5 (IKur) potassium channel inhibitors for the treatment of atrial fibrillation.[1] Its unique substitution pattern—featuring a halogenated core with an electron-donating methoxy group—makes it a critical scaffold for tuning potency and metabolic stability in drug discovery.[1]

This guide details the compound's physicochemical identity, synthetic pathways, analytical characterization, and handling protocols.

Core Identity & Physicochemical Profile[2][4][5][6]

ParameterData
Chemical Name 2-Chloro-6-fluoro-4-methoxybenzaldehyde
CAS Number 931414-02-7
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Exact Mass 188.004 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
SMILES COc1cc(F)c(C=O)c(Cl)c1
InChI Key FBZHEJHXIVNSKM-UHFFFAOYSA-N
Structural Significance

The compound features a benzaldehyde core trisubstituted at the 2, 4, and 6 positions.

  • 2-Chloro / 6-Fluoro: These ortho-halogens create a "molecular clip" effect, restricting the rotation of the aldehyde group and influencing the binding conformation in protein pockets.[1]

  • 4-Methoxy: This para-substituent (relative to the aldehyde) acts as an electron donor, modulating the electrophilicity of the carbonyl carbon and providing a handle for hydrogen bonding interactions.[1]

Synthetic Pathways & Manufacturing[2]

The synthesis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde is non-trivial due to the competition between directing groups on the benzene ring.[1] The primary industrial route involves Directed Ortho Metallation (DoM) .[1]

Precursor & Reagents[2]
  • Starting Material: 1-Chloro-3-fluoro-5-methoxybenzene (3-Chloro-5-fluoroanisole).[1]

  • Metallating Agent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).[1]

  • Formylating Agent:

    
    -Dimethylformamide (DMF).[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Reaction Mechanism

The synthesis relies on the deprotonation of the aromatic ring followed by an electrophilic quench.

  • Lithiation: The starting material has three potential sites for lithiation.

    • Site A (C2/C6 relative to OMe): Ortho to the Methoxy group (Directed by OMe coordination).[1]

    • Site B (C4 relative to OMe): Between the Chlorine and Fluorine atoms.[2][3][4][5][6][7]

  • Selectivity: While the Methoxy group is a strong Ortho Directing Group (ODG), the position between the two halogens (Cl and F) is significantly acidified by inductive electron withdrawal.[1] This leads to a competition, often resulting in a mixture of regioisomers:[1]

    • Target Isomer: Formylation between Cl and F (Position 4 relative to OMe).[1]

    • Side Product: Formylation ortho to OMe (Position 2 relative to OMe).

Experimental Protocol (General Procedure)
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 1-chloro-3-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF. Cool to -78°C .[1][6]

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Maintain temperature below -70°C.

    • Critical Step: Stir for 60 minutes to ensure complete metallation.

  • Quench: Add anhydrous DMF (1.2 eq) slowly.

  • Workup: Warm to room temperature. Quench with saturated aqueous NH₄Cl or dilute acetic acid. Extract with Ethyl Acetate.[7]

  • Purification: The crude mixture typically contains regioisomers. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc/Hexanes) to isolate the target 2-Chloro-6-fluoro-4-methoxybenzaldehyde.[1]

Synthesis Workflow Diagram

SynthesisPath cluster_purification Purification start Start: 3-Chloro-5-fluoroanisole lithiation Step 1: Lithiation (Competition between Sites) start->lithiation reagents Reagents: n-BuLi, THF, -78°C reagents->lithiation intermediate_A Lithiated Species A (Between Cl and F) lithiation->intermediate_A Preferred Path (Inductive Effect) intermediate_B Lithiated Species B (Ortho to OMe) lithiation->intermediate_B Competing Path (Coordination) product_target Target Product: 2-Chloro-6-fluoro-4-methoxybenzaldehyde intermediate_A->product_target + DMF product_side Side Product: 4-Chloro-2-fluoro-6-methoxybenzaldehyde intermediate_B->product_side + DMF dmf Step 2: DMF Quench dmf->product_target dmf->product_side separation Flash Chromatography (Silica, EtOAc/Hexanes) product_target->separation product_side->separation

Caption: Divergent synthesis pathway showing the competition between lithiation sites and the necessity for chromatographic separation.

Analytical Characterization

Validating the structure requires distinguishing it from its regioisomers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet/Triplet at ~10.3 ppm .[1] Note: The aldehyde proton may show long-range coupling to the Fluorine (⁴J_HF ~1-2 Hz).[1]

    • Aromatic Protons: Two distinct doublets or a singlet depending on resolution.

      • H3 (between Cl and OMe): ~6.7 ppm.[1]

      • H5 (between F and OMe): ~6.5 ppm (shows large ³J_HF coupling).[1]

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm .[1]

  • ¹⁹F NMR:

    • Single peak around -110 to -115 ppm .[1] The chemical shift is diagnostic for fluorine ortho to a carbonyl group.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Pattern: Look for the characteristic Chlorine isotope pattern (³⁵Cl : ³⁷Cl ratio of 3:1).

  • Fragments: Loss of -CHO (M-29) and -CH₃ (M-15) are common.[1]

Applications in Drug Discovery

This compound is not merely a reagent but a scaffold used to construct Kv1.5 Potassium Channel Inhibitors .

Mechanism of Action Relevance

In the context of atrial fibrillation research, molecules derived from this aldehyde bind to the Kv1.5 channel pore.

  • Lipophilicity Modulation: The Cl and F atoms increase lipophilicity (LogP) without adding excessive bulk, aiding membrane permeability.[1]

  • Metabolic Stability: The fluorine atom at position 6 blocks metabolic oxidation at that site, prolonging the half-life of the final drug candidate.

Key Reference:

  • Preparation of Acyclic IKur Inhibitors. US Patent 8,357,809 B2.[4][7] This patent explicitly describes the synthesis of this aldehyde (Intermediate 22b) for use in anti-arrhythmic drugs.[1]

Handling & Safety Protocols

Hazards (GHS Classification)
  • Signal Word: Warning.

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9][8]

Storage & Stability[2]
  • Oxidation Risk: Like all benzaldehydes, this compound is prone to air oxidation, converting to 2-chloro-6-fluoro-4-methoxybenzoic acid.[1]

  • Protocol: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C (Refrigerate) .

  • Re-purification: If the solid turns from pale yellow to white/crusty, check for benzoic acid formation via ¹H NMR (look for -COOH peak >11 ppm) and purify via base extraction (wash organic layer with NaHCO₃).[1]

References

  • Fujifilm Wako Chemicals. (n.d.). 2-Chloro-6-fluoro-4-methoxybenzaldehyde Product Information. Retrieved from [1]

  • Lloyd, J., et al. (2013).[1] Acyclic IKur inhibitors. U.S. Patent No. 8,357,809 B2.[4][7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-4-methoxybenzaldehyde CAS 931414-02-7.[10][1][2][11][12] Retrieved from

Sources

Exploratory

Thermodynamic Stability Profile: 2-Chloro-6-fluoro-4-methoxybenzaldehyde

Executive Summary & Structural Rationale The thermodynamic stability of 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is governed by a complex interplay between electronic activation and steric shielding.[1][2] Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The thermodynamic stability of 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is governed by a complex interplay between electronic activation and steric shielding.[1][2] Unlike simple benzaldehydes, CFMB exhibits a "push-pull" electronic environment coupled with significant ortho-substitution effects.[1]

For researchers and drug developers, this molecule represents a unique stability profile:

  • High Autoxidation Risk: The electron-rich 4-methoxy group stabilizes benzylic radical intermediates, accelerating aerobic oxidation.[1][2]

  • Steric Protection: The 2-chloro and 6-fluoro substituents create a "steric tunnel" around the carbonyl, impeding nucleophilic attack but complicating crystal packing.[1][2]

  • Thermal Sensitivity: The disruption of planarity by the 2,6-halogens often lowers lattice energy compared to non-sterically hindered analogs, potentially leading to lower melting points and sublimation risks.[2]

This guide provides the theoretical framework and experimental protocols required to validate the stability of CFMB in drug substance workflows.

Structural Dynamics & Stability Factors

To understand the thermodynamic behavior of CFMB, we must deconstruct its substituents.[2] The stability is not merely a sum of parts but a vector result of opposing forces.[2]

The Electronic "Push" (4-Methoxy Group)

The methoxy group at the para position is a strong


-donor (Resonance effect).[1]
  • Effect: It increases electron density in the aromatic ring and, by conjugation, on the carbonyl oxygen.[2]

  • Thermodynamic Consequence: This raises the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule more susceptible to electrophilic attack and radical abstraction of the aldehydic hydrogen (the rate-limiting step in autoxidation).[2]

The Steric "Shield" (2-Cl, 6-F)

The ortho positions are occupied by Chlorine (Van der Waals radius ~1.75 Å) and Fluorine (~1.47 Å).[1]

  • Effect: These atoms sandwich the aldehyde group.[2]

  • Thermodynamic Consequence:

    • Hydrolytic Stability: High.[1][2] The steric bulk blocks the trajectory of water or hydroxide ions attacking the carbonyl carbon.[2]

    • Conformational Strain: The steric clash forces the carbonyl group to rotate out of the plane of the benzene ring.[2] This de-conjugation raises the ground state energy, theoretically making the molecule thermodynamically less stable (higher energy) than its planar counterparts, though kinetically trapped.[2]

Visualization of Stability Logic

StabilityLogic Molecule 2-Chloro-6-fluoro- 4-methoxybenzaldehyde OMe 4-Methoxy Group (Electron Donor) Molecule->OMe Ortho 2-Cl, 6-F Substituents (Steric Bulk) Molecule->Ortho Radical Stabilized Benzylic Radical OMe->Radical Resonance Twist Carbonyl Twist (De-conjugation) Ortho->Twist Shield Steric Shielding Ortho->Shield OxRisk HIGH RISK: Autoxidation to Acid Radical->OxRisk Low Activation Energy mp Lattice Energy (Modulated MP) Twist->mp Weakens Packing HydStab HIGH STABILITY: Hydrolysis Resistance Shield->HydStab Blocks Nucleophiles

Figure 1: Causal relationship between structural substituents and thermodynamic outcomes.[1] The 4-OMe group drives chemical instability (oxidation), while the 2,6-halogens drive physical properties and hydrolytic resistance.[1]

Degradation Pathways[1][2]

The primary thermodynamic sink for CFMB is the formation of 2-chloro-6-fluoro-4-methoxybenzoic acid .[1][2]

Autoxidation Mechanism (Radical Chain)

Benzaldehydes degrade in air via a radical chain mechanism.[1][2] For CFMB, this is accelerated by the electron-rich nature of the ring.[2]

  • Initiation: Homolytic cleavage of the aldehydic C-H bond (facilitated by trace metals or light).[1][2]

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.[1][2]
    
  • Termination: Formation of the carboxylic acid (thermodynamically favored product,

    
    ).[1][2]
    

Critical Insight: The 2,6-disubstitution may slow the kinetics of this reaction by hindering the approach of the peroxy radical, but the thermodynamic drive remains high.[2]

Photostability

Halogenated aromatic aldehydes are susceptible to photolysis.[1][2] The C-Cl bond is weaker than C-F.[1][2] UV exposure can lead to homolytic fission of the C-Cl bond, resulting in de-chlorination or radical coupling products.[1]

Experimental Protocols for Stability Assessment

Do not rely on literature values for generic benzaldehydes. The specific substitution pattern of CFMB requires empirical validation.

Protocol A: Forced Degradation (Stress Testing)

This protocol validates the stability-indicating capability of your analytical method (HPLC) and identifies major degradation products.[1]

Objective: Induce 10-20% degradation to map the stability profile.

Stress ConditionConditionsDurationExpected Outcome for CFMB
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable. Steric shielding protects against hydration.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursModerate. Potential Cannizzaro reaction (slowed by sterics) or nucleophilic aromatic substitution of Fluorine (SNAr).[1][2]
Oxidation 3%

, RT
4-6 HoursHigh Degradation. Rapid conversion to benzoic acid derivative.[1][2]
Thermal Solid state, 60°C7 DaysPhysical Change. Check for sintering or sublimation.
Photolytic 1.2 million lux hours--Moderate. Potential discoloration (radical formation).[1][2]
Protocol B: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is non-negotiable for determining the thermodynamic stability of the solid form (polymorphism and purity).[1]

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dried CFMB in a crimped aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

  • Ramp: 10°C/min from 25°C to 250°C.

  • Analysis:

    • Endotherm: Identify the melting point onset (

      
      ).[1][2] For this class of compounds, expect 
      
      
      
      in the range of 50°C – 80°C .[2]
    • Exotherm: Look for decomposition peaks >150°C. A sharp exotherm indicates thermal instability/runaway risk.[1][2]

Workflow Visualization

The following workflow illustrates the decision tree for characterizing CFMB stability in a pre-clinical setting.

Workflow Start Synthesis of CFMB DSC Solid State Analysis (DSC / TGA) Start->DSC Decision1 Is Tm > 50°C? DSC->Decision1 LiquidPath Handle as Low-Melting Solid (Cold Storage Required) Decision1->LiquidPath No SolidPath Proceed to Stress Testing Decision1->SolidPath Yes Stress Forced Degradation (Oxidation/Acid/Base/Light) LiquidPath->Stress SolidPath->Stress Analysis HPLC-UV/MS Analysis Stress->Analysis Result Define Storage Conditions (e.g., Argon, <4°C) Analysis->Result

Figure 2: Characterization workflow. Note the critical decision point regarding melting point (Tm), as low-melting impurities can accelerate autoxidation in the liquid phase.

Storage & Handling Recommendations

Based on the thermodynamic profile derived above:

  • Atmosphere: Strictly inert.[1][2] Store under Argon or Nitrogen.[1][2] The autoxidation risk is the primary instability vector.[2]

  • Temperature: Refrigerate (2–8°C). Even if the melting point is above ambient, keeping the lattice energy "locked" reduces the rate of surface oxidation.[2]

  • Container: Amber glass. Protects against C-Cl photolysis.[1][2]

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.[1][2]

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase."[2] Chemical Reviews, vol. 61, no.[1][2] 6, 1961, pp. 563–589.[1][2] (Foundational text on aldehyde autoxidation mechanisms).

  • Bowden, K., et al. "Structure-Reactivity Correlations for the Oxidation of Substituted Benzaldehydes."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1990.[2] (Establishes the effect of electron-donating groups like methoxy on oxidation rates).

  • Lide, D. R. "CRC Handbook of Chemistry and Physics."[1][2] CRC Press, 88th Edition.[1][2] (Reference for general bond dissociation energies of C-Cl and C-F).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Oxidation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde to 2-Chloro-6-fluoro-4-methoxybenzoic acid

Introduction: The Strategic Importance of Benzoic Acid Derivatives in Modern Chemistry The transformation of aromatic aldehydes to their corresponding benzoic acids is a cornerstone of organic synthesis, with profound im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzoic Acid Derivatives in Modern Chemistry

The transformation of aromatic aldehydes to their corresponding benzoic acids is a cornerstone of organic synthesis, with profound implications for the pharmaceutical and materials science industries. Benzoic acid moieties are prevalent in a multitude of bioactive molecules, serving as critical pharmacophores and versatile synthetic intermediates. The subject of this guide, 2-chloro-6-fluoro-4-methoxybenzoic acid, represents a class of highly functionalized aromatic compounds whose synthesis requires a nuanced approach to ensure high yield and purity while preserving the integrity of its substituents.

This document provides a comprehensive guide to the oxidation of 2-chloro-6-fluoro-4-methoxybenzaldehyde, focusing on the scientifically robust and widely adopted Pinnick oxidation. This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance, making it an ideal choice for complex and sensitive substrates.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and present the necessary characterization data to validate the final product, thereby offering researchers a self-validating system for this crucial chemical transformation.

The Pinnick Oxidation: A Chemoselective Approach

The Pinnick oxidation stands out among the myriad of methods for oxidizing aldehydes due to its remarkable chemoselectivity.[1] Unlike harsher oxidizing agents such as potassium permanganate or Jones reagent (a chromic acid solution), the Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mildly acidic conditions, is compatible with a wide range of sensitive functional groups.[1] This tolerance is paramount when dealing with multi-substituted aromatic systems where competing side reactions can significantly diminish yields and complicate purification.

Mechanistic Insights: The "Why" Behind the Protocol

The efficacy of the Pinnick oxidation lies in its carefully controlled reaction mechanism. The key steps are as follows:

  • Formation of the Active Oxidant: In a mildly acidic environment, typically buffered with a weak acid like sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂). This species is the active oxidant in the reaction.

  • Nucleophilic Addition: The chlorous acid then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming a hemiacetal-like intermediate.

  • Pericyclic Fragmentation: This intermediate rapidly undergoes a pericyclic fragmentation. In this concerted step, the aldehydic proton is transferred to an oxygen atom of the chlorite moiety, and the O-Cl bond is cleaved, releasing hypochlorous acid (HOCl) and the desired carboxylic acid.

A critical aspect of a successful Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is itself a reactive species that can lead to undesired side reactions, such as the chlorination of electron-rich aromatic rings or the oxidation of other sensitive functional groups.[1] To mitigate these effects, a scavenger is typically added to the reaction mixture. A common and effective scavenger is 2-methyl-2-butene, which readily reacts with HOCl. Hydrogen peroxide can also be employed as a scavenger, with the advantage of producing non-interfering byproducts.[1]

Visualizing the Pathway: Reaction Mechanism

Pinnick_Oxidation cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Oxidation of the Aldehyde cluster_step3 Step 3: Scavenging of Hypochlorous Acid NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ NaH2PO4 NaH₂PO₄ Na2HPO4 Na₂HPO₄ NaH2PO4->Na2HPO4 - H⁺ Aldehyde R-CHO Intermediate [R-CH(OH)-OClO] Aldehyde->Intermediate + HClO₂ Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Fragmentation HOCl HOCl Intermediate->HOCl Fragmentation HOCl_from_step2 HOCl Scavenger 2-methyl-2-butene Scavenged_Product Halohydrin HOCl_from_step2->Scavenged_Product + Scavenger

Caption: Mechanism of the Pinnick Oxidation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the oxidation of 2-chloro-6-fluoro-4-methoxybenzaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentGradeSupplier
2-Chloro-6-fluoro-4-methoxybenzaldehyde≥98%e.g., Sigma-Aldrich
Sodium chlorite (NaClO₂)Technical grade, 80%e.g., Sigma-Aldrich
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS reagent gradee.g., Fisher Scientific
2-Methyl-2-butene99%e.g., Acros Organics
tert-Butanol (t-BuOH)ACS reagent gradee.g., VWR Chemicals
WaterDeionizedLaboratory supply
Diethyl ether (Et₂O)ACS reagent gradee.g., Fisher Scientific
Saturated aqueous sodium sulfite (Na₂SO₃) solution-Prepared in-house
1 M Hydrochloric acid (HCl)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS reagent gradee.g., Sigma-Aldrich
Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluoro-4-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (approximately 10 mL per gram of aldehyde).

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.5 eq) followed by 2-methyl-2-butene (4.0 eq).

  • Initiation of Oxidation: In a separate beaker, prepare a solution of sodium chlorite (80% technical grade, 2.5 eq) in water (approximately 2 mL per gram of sodium chlorite). Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

    • Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 2-chloro-6-fluoro-4-methoxybenzoic acid as a white to off-white solid.

Visualizing the Process: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aldehyde in t-BuOH/Water B Add NaH₂PO₄ and 2-Methyl-2-butene A->B C Add NaClO₂ Solution Dropwise B->C D Stir at Room Temperature & Monitor by TLC C->D E Quench with Na₂SO₃ Solution D->E F Acidify with 1 M HCl E->F G Extract with Diethyl Ether F->G H Wash, Dry, and Concentrate G->H I Recrystallize from Suitable Solvent H->I J Isolate Pure 2-Chloro-6-fluoro-4-methoxybenzoic acid I->J

Caption: Experimental workflow for the Pinnick oxidation.

Characterization of 2-Chloro-6-fluoro-4-methoxybenzoic acid

The identity and purity of the synthesized 2-chloro-6-fluoro-4-methoxybenzoic acid should be confirmed by standard analytical techniques.

PropertyPredicted Value
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
Appearance White to off-white solid
Melting Point Not experimentally determined. Similar compounds suggest a range of 180-200 °C.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 10-12 (br s, 1H, COOH) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160-170 (C=O), 155-165 (C-F), 150-160 (C-O), 110-130 (Ar-C), 55-60 (OCH₃) (Predicted)
IR (KBr, cm⁻¹) ~3000 (br, O-H), ~1700 (s, C=O), ~1600, 1480 (C=C), ~1250 (C-O), ~1100 (C-F), ~800 (C-Cl) (Predicted)
Mass Spectrometry (EI) m/z: 204 (M⁺), 189, 159, 131 (Predicted)[2]

Safety and Handling: A Trustworthy Approach

Scientific integrity necessitates a rigorous adherence to safety protocols. The reagents used in the Pinnick oxidation, particularly sodium chlorite, require careful handling.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent that can cause fire or explosion upon contact with combustible materials. It is also corrosive and can cause severe skin and eye irritation or burns. It is harmful if swallowed. Always handle sodium chlorite in a fume hood, away from organic materials and acids. In case of a spill, do not allow the solution to dry, as the residue is a fire hazard. Flood the spill area with water.

  • 2-Methyl-2-butene: A flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

Conclusion: An Enabling Transformation

The Pinnick oxidation of 2-chloro-6-fluoro-4-methoxybenzaldehyde offers a reliable and high-yielding pathway to the corresponding benzoic acid, a valuable building block in medicinal chemistry and materials science. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented herein, researchers can confidently execute this transformation. The principles of chemoselectivity and mild reaction conditions embodied by the Pinnick oxidation are central to modern synthetic strategy, enabling the efficient construction of complex molecular architectures.

References

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 2-Chloro-4-fluorobenzoic acid. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • 2-chloro-6-fluoro-4-methoxybenzoic acid (C8H6ClFO3). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • 2-Chloro-4-methoxybenzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. [Link]

  • Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia contributors. (2023, December 28). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

Introduction: Navigating the Challenges of a Sterically Hindered and Deactivated Aryl Chloride The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Deactivated Aryl Chloride

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the reactivity of the aryl halide coupling partner is a critical determinant of success. While aryl iodides and bromides are routinely employed, the use of more abundant and cost-effective aryl chlorides often presents a significant challenge due to the strength of the C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle.[1][3]

The substrate at the heart of this guide, 2-Chloro-6-fluoro-4-methoxybenzaldehyde, encapsulates a confluence of these challenges. It is not merely an aryl chloride, but one that is electronically deactivated by the electron-donating methoxy group and sterically encumbered by two ortho substituents—a chloro and a fluoro group.[3] This di-ortho substitution pattern creates a formidable steric shield around the carbon-chlorine bond, impeding the approach of the palladium catalyst.[3] Consequently, successful Suzuki coupling of this substrate necessitates a carefully orchestrated set of reaction conditions, with the choice of catalyst system being paramount. This guide provides a comprehensive overview of the key considerations and a detailed protocol for the successful Suzuki coupling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde, tailored for researchers in synthetic chemistry and drug development.

The Catalytic Heart of the Reaction: The Palladium-Ligand System

The success of a Suzuki coupling with a challenging substrate like 2-Chloro-6-fluoro-4-methoxybenzaldehyde hinges on the selection of a highly active and robust catalyst system. Standard palladium catalysts, such as those bearing simple triphenylphosphine ligands, are often ineffective for the activation of such deactivated and sterically hindered aryl chlorides.[1] The key to overcoming this hurdle lies in the use of specialized, bulky, and electron-rich phosphine ligands.

These advanced ligands, often developed by Buchwald and others, play a multifaceted role in the catalytic cycle.[4] Their large steric bulk promotes the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the cleavage of the inert C-Cl bond.

For the specific case of 2-Chloro-6-fluoro-4-methoxybenzaldehyde, ligands from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , have proven to be particularly effective for similar sterically demanding aryl chlorides.[4] These ligands, in combination with a suitable palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), form a catalyst system capable of navigating the steric and electronic challenges posed by the substrate.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium in the 0 and +2 oxidation states.[1][2]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)-X (L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R2L2 R¹-Pd(II)-R² (L₂) Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R²

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Reaction Conditions: A Tabulated Guide

The following table summarizes a set of recommended starting conditions for the Suzuki coupling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde with a generic arylboronic acid. Optimization of these parameters may be necessary for specific boronic acid coupling partners.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) species.
Ligand SPhos or XPhosBulky, electron-rich ligands that are well-suited for activating sterically hindered aryl chlorides.[4]
Pd:Ligand Ratio 1:2 to 1:4A slight excess of the ligand can help stabilize the active catalyst and prevent palladium black formation.
Catalyst Loading 1-5 mol%A higher catalyst loading may be necessary to overcome the low reactivity of the substrate.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in the transmetalation step.[5]
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion, especially with aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of the boronic acid.[3]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a representative Suzuki coupling reaction of 2-Chloro-6-fluoro-4-methoxybenzaldehyde with an arylboronic acid on a 1 mmol scale.

Materials:

  • 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and anhydrous potassium phosphate (2.0 mmol).

    • Seal the flask with a rubber septum and connect it to a Schlenk line or an inert gas manifold.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath or heating mantle set to 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Chloro-6-fluoro-4-methoxybenzaldehyde - Arylboronic acid - Pd(OAc)₂ - SPhos - K₃PO₄ B Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) A->B C Add Solvents: - Anhydrous Toluene - Degassed Water B->C D Heat to 100-110 °C with vigorous stirring C->D E Monitor by TLC or GC-MS (12-24 hours) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate & Water F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a stronger base such as cesium carbonate.

  • Low Yield: Poor yields can result from an inefficient catalyst system, insufficient exclusion of air, or decomposition of the starting materials or product. Ensure all reagents and solvents are of high purity and that the inert atmosphere is maintained throughout the reaction.

  • Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This is often promoted by the presence of oxygen. Thorough degassing of solvents and maintaining a strict inert atmosphere are crucial for minimizing this byproduct.[3]

  • Protodeboronation: Some boronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using anhydrous conditions and a strong, non-nucleophilic base can help to mitigate this issue.

Conclusion

The Suzuki coupling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde is a challenging yet achievable transformation that provides access to a valuable class of substituted biaryl aldehydes. Success is predicated on a rational choice of reaction conditions, most notably the use of a highly active palladium catalyst system featuring a bulky and electron-rich phosphine ligand such as SPhos or XPhos. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can confidently approach this and similar demanding cross-coupling reactions, thereby accelerating their synthetic endeavors in drug discovery and materials science.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides - Hong Kong Baptist University - HKBU Scholars. (URL: [Link])

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])

  • Biaryl synthesis via Suzuki coupling promoted by catalytic amounts of quaternary ammonium salts | Semantic Scholar. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Couplings of aryl chlorides with aryl boronic acids a - ResearchGate. (URL: [Link])

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (URL: [Link])

  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. - ResearchGate. (URL: [Link])

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (URL: [Link])

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (URL: [Link])

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (URL: [Link])

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC. (URL: [Link])

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024. (URL: [Link])

  • Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing). (URL: [Link])

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

Sources

Method

Application Notes and Protocols for Knoevenagel Condensation Methods Involving 2-Chloro-6-fluoro-4-methoxybenzaldehyde

Introduction: Strategic Importance of the Knoevenagel Condensation The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the creation of α,β-unsaturated syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base. The resulting products, substituted styrenes and their analogues, are of significant interest to drug development professionals due to their prevalence in biologically active molecules.

This guide provides an in-depth exploration of the Knoevenagel condensation specifically tailored for 2-Chloro-6-fluoro-4-methoxybenzaldehyde. We will delve into the mechanistic nuances, the influence of the unique substitution pattern of this aldehyde, and provide detailed, actionable protocols for its reaction with various active methylene compounds.

Understanding the Reactivity of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

The reactivity of 2-Chloro-6-fluoro-4-methoxybenzaldehyde in the Knoevenagel condensation is governed by a combination of electronic and steric effects imparted by its substituents:

  • Electronic Effects: The chloro and fluoro groups at the ortho positions are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound, generally leading to faster reaction rates compared to unsubstituted benzaldehyde. The methoxy group at the para position is an electron-donating group, which can partially mitigate the electron-withdrawing effects of the halogens.

  • Steric Hindrance: The presence of two ortho substituents, particularly the chlorine atom, introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of the nucleophile, potentially requiring more forcing reaction conditions (e.g., elevated temperatures or stronger catalysts) to achieve high yields.

The interplay of these electronic and steric factors necessitates careful optimization of reaction conditions to achieve efficient and selective condensation.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a well-established three-step mechanism, catalyzed by a base (typically a weak amine like piperidine or an inorganic base):

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate Deprotonation Base Base Base->Active Methylene Alkoxide R-CH(O⁻)-CH(Z)-Z' Enolate->Alkoxide Nucleophilic Attack Aldehyde R-CHO (2-Chloro-6-fluoro-4-methoxybenzaldehyde) Aldehyde->Alkoxide Aldol Adduct R-CH(OH)-CH(Z)-Z' Alkoxide->Aldol Adduct Protonation Product R-CH=C(Z)-Z' Aldol Adduct->Product Elimination Water H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

A typical experimental workflow for performing a Knoevenagel condensation is outlined below. This can be adapted based on the specific reactants and conditions chosen.

Knoevenagel_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, & Catalyst in Solvent start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purify Product (e.g., Recrystallization, Column Chromatography) isolation->purification characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Detailed Application Notes and Protocols

The following protocols are representative methods for the Knoevenagel condensation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde with common active methylene compounds. These protocols are based on established procedures for similarly substituted benzaldehydes and may require optimization for the specific substrate.[1][2]

Protocol 1: Synthesis of 2-((2-Chloro-6-fluoro-4-methoxyphenyl)methylene)malononitrile

Objective: To synthesize the dicyanovinyl derivative of 2-Chloro-6-fluoro-4-methoxybenzaldehyde.

Materials:

  • 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol, 188.58 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete (typically 1-3 hours, indicated by the disappearance of the aldehyde spot), cool the mixture to room temperature.

  • Further cool the flask in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.70 (m, 1H, Ar-H), 7.40-7.50 (m, 1H, Ar-H), 7.30 (s, 1H, =CH), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C-O), 160.0 (C-F), 158.0 (C=CH), 135.0 (C-Cl), 125.0 (Ar-C), 115.0 (Ar-C), 113.0 (CN), 112.0 (CN), 105.0 (Ar-C), 85.0 (C=CH), 56.0 (OCH₃).

  • IR (KBr, cm⁻¹): 2220 (C≡N), 1600 (C=C), 1580, 1480 (aromatic C=C), 1250 (C-O).

  • MS (EI): m/z (%) = 236 (M⁺), 201 (M⁺ - Cl), 171 (M⁺ - Cl - OCH₃).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloro-6-fluoro-4-methoxyphenyl)acrylate

Objective: To synthesize the ethyl cyanoacrylate derivative of 2-Chloro-6-fluoro-4-methoxybenzaldehyde.

Materials:

  • 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol, 188.58 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 11.2 mg)

  • Ethanol (10 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add DABCO (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 8:2).

  • Upon completion (typically 2-4 hours), the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, =CH), 7.50-7.60 (m, 1H, Ar-H), 7.30-7.40 (m, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0 (C=O), 162.0 (C-O), 159.5 (C-F), 153.0 (C=CH), 134.5 (C-Cl), 125.5 (Ar-C), 115.5 (Ar-C), 115.0 (CN), 105.5 (Ar-C), 100.0 (C=CH), 62.0 (OCH₂CH₃), 56.0 (OCH₃), 14.0 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): 2225 (C≡N), 1720 (C=O), 1605 (C=C), 1585, 1485 (aromatic C=C), 1255 (C-O).

  • MS (EI): m/z (%) = 283 (M⁺), 248 (M⁺ - Cl), 238 (M⁺ - OEt), 208 (M⁺ - Cl - OCH₃).

Protocol 3: Green Chemistry Approach - Solvent-Free Synthesis

Objective: To perform the Knoevenagel condensation under environmentally friendly, solvent-free conditions.[3]

Materials:

  • 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol, 188.58 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ammonium bicarbonate (NH₄HCO₃) (0.2 mmol, 15.8 mg)

  • Mortar and pestle or a small vial with a stirring bar for grinding

Procedure:

  • In a mortar, combine 2-Chloro-6-fluoro-4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium bicarbonate (0.2 mmol).

  • Grind the mixture with a pestle at room temperature for 15-30 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., solidification or liquefaction followed by solidification).

  • Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.

  • Once the reaction is complete, the solid product can be directly collected.

  • For purification, the product can be washed with a small amount of cold water to remove the catalyst and any unreacted starting materials, followed by recrystallization from ethanol if necessary.

Advantages of this Method:

  • Atom Economy: High atom economy as no solvent is used.

  • Reduced Waste: Eliminates the need for solvent purification and disposal.

  • Mild Conditions: The reaction proceeds at room temperature without the need for heating.

  • Environmentally Benign Catalyst: Ammonium bicarbonate is a non-toxic and inexpensive catalyst.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no reaction Insufficiently active catalystIncrease catalyst loading or switch to a stronger base (e.g., DBU).
Steric hindranceIncrease reaction temperature or use a less sterically hindered active methylene compound.
Low reactivity of active methylene compoundUse a more acidic methylene compound (e.g., malononitrile > ethyl cyanoacetate > diethyl malonate).
Formation of side products Michael addition of the active methylene compound to the productUse stoichiometric amounts of reactants and monitor the reaction closely to avoid prolonged reaction times.
Self-condensation of the aldehydeUse a weaker base (e.g., piperidine, ammonium acetate) instead of a strong base.
Product difficult to purify Contamination with starting materialsEnsure the reaction goes to completion. Optimize purification method (e.g., different recrystallization solvent, column chromatography).

Conclusion

The Knoevenagel condensation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde provides a versatile route to a range of substituted styrenes with potential applications in drug discovery and materials science. The unique substitution pattern of the aldehyde requires careful consideration of both electronic and steric effects to achieve optimal reaction outcomes. The protocols provided herein offer a starting point for the synthesis of these valuable compounds, with both traditional and green chemistry approaches presented. Researchers are encouraged to adapt and optimize these methods to suit their specific needs and to fully explore the synthetic potential of this interesting building block.

References

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]

  • Freeman, F. (1981). The Knoevenagel Condensation. Chemical Reviews, 80(4), 329-350. Available at: [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. Available at: [Link]

  • Bigi, F., et al. (2000). A revision of the Knoevenagel condensation. Green Chemistry, 2(3), 101-103. Available at: [Link]

  • Reddy, B. V. S., et al. (2005). A Suzuki cross-coupling reaction in an aqueous medium. Tetrahedron Letters, 46(43), 7379-7382. Available at: [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Available at: [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (2018). Revista Virtual de Química, 10(2). Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2018). Boletín de la Sociedad Química de México, 12(2). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde during storage

Welcome to the technical support guide for 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMBA). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMBA). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. Aromatic aldehydes are notoriously susceptible to degradation, and understanding the underlying mechanisms is paramount to generating reliable and reproducible experimental data. This guide provides in-depth technical information, troubleshooting protocols, and preventative measures to mitigate oxidation and other degradation pathways.

Section 1: Understanding the Instability of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

The chemical structure of CFMBA, featuring an aldehyde group on a substituted benzene ring, makes it inherently reactive. The primary routes of degradation are oxidation, photodegradation, and base-catalyzed reactions.

  • Oxidation: This is the most common degradation pathway for benzaldehyde derivatives.[1][2] Atmospheric oxygen can initiate a free-radical chain reaction, converting the aldehyde to the corresponding carboxylic acid, 2-chloro-6-fluoro-4-methoxybenzoic acid.[3] This process is often autocatalytic and can be accelerated by exposure to light and elevated temperatures.[4][5] The presence of even trace amounts of the benzoic acid impurity can significantly impact reaction outcomes, particularly in sensitive catalytic processes.

  • Photodegradation: Aromatic aldehydes are light-sensitive.[1][3] Exposure to UV radiation can initiate photochemical reactions, leading to the formation of various byproducts and a decrease in purity.[5][6] In some cases, prolonged light exposure can even lead to the formation of benzene.[7]

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen, such as CFMBA, can undergo a disproportionation reaction known as the Cannizzaro reaction.[8][9][10] In this process, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (2-chloro-6-fluoro-4-methoxybenzyl alcohol) and one molecule of the carboxylic acid salt (2-chloro-6-fluoro-4-methoxybenzoate).[11][12] This is a critical consideration for reactions performed under basic conditions.

  • Polymerization: Under certain conditions, aldehydes can undergo polymerization to form trimers or other oligomeric species.[1][13] This is often accelerated by the presence of acidic impurities, which can include the benzoic acid formed from oxidation.[13]

Section 2: Recommended Storage and Handling Protocols

Proper storage is the first and most critical line of defense against the degradation of CFMBA.[3] Adherence to these protocols will maximize the shelf-life and preserve the integrity of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (36-46°F) for short-term storage.[5][14]Reduces the rate of oxidation and other degradation reactions.[1]
-20°C for long-term storage.[15][16]Further minimizes degradation over extended periods.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3][14]Displaces oxygen, directly inhibiting the primary oxidation pathway.
Light Store in an amber or opaque, tightly sealed container.[1][3][17]Protects the light-sensitive compound from photodegradation.[5]
Container Use glass containers. Ensure the container is tightly sealed with minimal headspace.[3][18]Minimizes exposure to atmospheric oxygen and moisture.
Purity Use high-purity material from a reputable supplier.Impurities can catalyze degradation reactions.[1]

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably under a fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

  • When dispensing the material, do so quickly and reseal the container promptly to minimize exposure to air and moisture.

  • For highly sensitive applications, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated opening of the main stock container.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 2-Chloro-6-fluoro-4-methoxybenzaldehyde, providing diagnostic steps and solutions.

Frequently Asked Questions (FAQs):

Q1: I opened a new bottle of CFMBA and it appears as a solid. Is this normal?

A1: Yes, this can be normal. Depending on the purity and the ambient temperature, CFMBA can exist as a low-melting solid. The melting point of analogous compounds like 2-Fluoro-4-methoxybenzaldehyde is in the range of 43-48°C. If the material is a crystalline solid and free-flowing, it is likely of high purity. However, if it appears as a fused solid or has a waxy consistency, it may indicate the presence of impurities.

Q2: My CFMBA has developed a yellowish tint over time. What does this indicate?

A2: A yellow discoloration is a common sign of degradation, often due to oxidation or photodegradation.[3] While a slight color change may not significantly impact all applications, it is an indicator that the purity of the material has been compromised. For sensitive experiments, it is recommended to purify the material or use a fresh batch.

Q3: I see white crystalline precipitate in my liquid CFMBA. What is it?

A3: The presence of a white crystalline solid in liquid benzaldehyde is a classic sign of oxidation.[3] The precipitate is 2-chloro-6-fluoro-4-methoxybenzoic acid, which is less soluble in the aldehyde and crystallizes out. The material should be purified before use.

Q4: My reaction yield is lower than expected, and I suspect my CFMBA has degraded. How can I check its purity?

A4: The purity of CFMBA can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] These methods can separate and quantify the aldehyde from its primary degradation product, the corresponding benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.

Troubleshooting Flowchart for Purity Issues:

G start Inconsistent Experimental Results or Suspected Degradation visual_inspection Visually Inspect CFMBA (Color change, precipitate?) start->visual_inspection analytical_check Perform Purity Analysis (HPLC, GC-MS, or NMR) visual_inspection->analytical_check purity_ok Purity >98%? analytical_check->purity_ok purify Purify the Aldehyde (See Protocol 3.1) purity_ok->purify No proceed Proceed with Experiment purity_ok->proceed Yes purify->analytical_check discard Consider Discarding and Using a Fresh Batch purify->discard review_storage Review Storage & Handling (See Section 2) discard->review_storage re_evaluate Re-evaluate Experiment with Pure Material review_storage->re_evaluate

Caption: Troubleshooting workflow for addressing CFMBA purity concerns.

Section 4: Quality Control and Purification Protocols

Regularly assessing the purity of your CFMBA stock is crucial for ensuring the validity of your experimental results.

Protocol 4.1: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of CFMBA and quantifying the benzoic acid impurity.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[21]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • CFMBA sample

  • Reference standard of 2-chloro-6-fluoro-4-methoxybenzoic acid (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 65:35 v/v) with a small amount of acidifier (e.g., 0.1% TFA) to ensure sharp peaks for the carboxylic acid.[21]

  • Sample Preparation: Accurately prepare a dilute solution of the CFMBA sample in the mobile phase (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column[21]

    • Flow Rate: 1.0 mL/min[21]

    • Injection Volume: 10-20 µL[21]

    • Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte)

    • Column Temperature: 30°C[21]

  • Analysis: Inject the sample and record the chromatogram. The aldehyde will have a different retention time than the more polar carboxylic acid.

  • Quantification: Calculate the purity by determining the area percentage of the CFMBA peak relative to the total area of all peaks. If a reference standard for the benzoic acid is available, a calibration curve can be constructed for more accurate quantification.

Protocol 4.2: Purification of Oxidized CFMBA

If your CFMBA has oxidized, it can often be purified by removing the acidic impurity.

Materials:

  • Oxidized CFMBA

  • Diethyl ether or other suitable organic solvent

  • 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution[3]

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the oxidized aldehyde in a suitable organic solvent like diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with the 5% sodium bicarbonate solution.[3] This will convert the acidic benzoic acid impurity into its water-soluble sodium salt, which will partition into the aqueous layer.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium bicarbonate solution one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual water-soluble components.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-6-fluoro-4-methoxybenzaldehyde.

  • Verification: Verify the purity of the recovered material using the HPLC method described in Protocol 4.1.

Purification Workflow Diagram:

G start Impure CFMBA in Ether add_bicarb Add 5% NaHCO3(aq) start->add_bicarb separate Separate Layers add_bicarb->separate organic_layer Organic Layer (Purified CFMBA) separate->organic_layer Top aqueous_layer Aqueous Layer (Benzoate Salt) separate->aqueous_layer Bottom wash_brine Wash with Brine organic_layer->wash_brine dry Dry (MgSO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate final_product Pure CFMBA evaporate->final_product

Caption: An experimental workflow for the purification of oxidized CFMBA.

By implementing these storage, handling, and quality control measures, researchers can ensure the integrity of their 2-Chloro-6-fluoro-4-methoxybenzaldehyde, leading to more reliable and reproducible scientific outcomes.

References

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • The kinetics of oxidation of benzaldehyde. I. Proceedings of the Royal Society A.
  • Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Cannizzaro reaction. Wikipedia.
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. -ORCA - Cardiff University.
  • preventing oxidation of benzaldehyde deriv
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Online Chemistry notes.
  • Cannizzaro Reaction Mechanism. BYJU'S.
  • Cannizzaro Reaction. ChemTalk.
  • Best practices for handling and storing vol
  • Cannizaro's reaction benzaldehyde. Slideshare.
  • Oscillations and complex mechanisms: O2 oxidation of benzaldehyde.
  • SAFETY D
  • BENZALDEHYDE. Techno PharmChem.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • New analytical method for determining aldehydes in aqueous samples. CDC Stacks.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
  • Aldehydes: identification and storage. Pell Wall Perfumes Blog.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Benzaldehyde Analytical Grade.
  • Safety D
  • Safety D
  • An In-depth Technical Guide on the Storage and Handling of Deuter
  • The Photolysis of Saturated Aldehydes and Ketones.
  • 2-chloro-6-fluoro-4-methoxybenzaldehyde (C8H6ClFO2). PubChemLite.
  • Aldehydes as powerful initiators for photochemical transform
  • Journal of Chemical Education.
  • ACS Catalysis Journal.
  • 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g. Thermo Scientific Chemicals.
  • 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6. Sigma-Aldrich.
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. NIH.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • methoxybenzaldehyde, CAS Registry Number 135-02-4.
  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and C
  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. Santa Cruz Biotechnology.
  • Trichloroethylene degradation by two independent aromatic-degrading pathways in Alcaligenes eutrophus JMP134. PubMed.
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-neg

Sources

Optimization

Troubleshooting low reactivity of 2-Chloro-6-fluoro-4-methoxybenzaldehyde in coupling reactions

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CAS: 931414-02-7), a challenging building block...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CAS: 931414-02-7), a challenging building block often encountered in medicinal chemistry for synthesizing fused heterocycles or biaryl scaffolds.[1]

Product Focus: 2-Chloro-6-fluoro-4-methoxybenzaldehyde Application: Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig) & Condensations.[1] Document ID: TS-CFMB-001

The Core Challenge: Why is this molecule "dead" in my pot?

User Query: "I am attempting a standard Suzuki coupling on the chloride handle, but I see <5% conversion by LCMS. The starting material remains untouched. Why is this specific aldehyde so unreactive compared to 2-chlorobenzaldehyde?"

The Technical Diagnosis

The low reactivity of 2-Chloro-6-fluoro-4-methoxybenzaldehyde is not accidental; it is a result of a synergistic deactivation caused by its substitution pattern.[1] You are fighting two simultaneous forces:

  • Electronic Deactivation (The "Push" Effect): The 4-Methoxy (OMe) group is a strong electron-donating group (EDG) via resonance.[1] It pushes electron density into the benzene ring and, critically, increases the electron density at the C-Cl bond.

    • Consequence: Oxidative Addition (OA)—the first step of the catalytic cycle where Pd(0) inserts into the C-Cl bond—requires the aryl halide to be somewhat electron-deficient.[1] The 4-OMe makes the ring electron-rich, significantly raising the activation energy for OA.

  • Steric Shielding (The "Gatekeeper" Effect): The aldehyde is flanked by a 2-Chloro and a 6-Fluoro group.[1] While Fluorine is small, the cumulative effect of a 2,6-disubstitution creates a "molecular gate" around the aldehyde and the chloride.

    • Consequence: Standard phosphine ligands (like PPh3 in Pd(PPh3)4) are often too bulky to effectively maneuver the Palladium center into the crowded C-Cl site, or they lack the electron-richness to force the sluggish OA step.

Visualizing the Deactivation

ReactivityBlock cluster_molecule Substrate Barriers OMe 4-OMe Group (Strong Resonance Donor) Ring Benzene Ring (Electron Rich) OMe->Ring Donates e- Cl C-Cl Bond (Target) Ring->Cl Strengthens Bond Resists Pd(0) FailedOA Failed Oxidative Addition (Reagents Returned) Cl->FailedOA High Barrier Sterics 2-Cl, 6-F Pattern (Steric Crowding) Sterics->Cl Blocks Access Pd Standard Catalyst (e.g., Pd(PPh3)4) Pd->Cl Attempted Insertion

Figure 1: Mechanistic barriers preventing standard catalysis.[1] The 4-OMe group electronically deactivates the C-Cl bond, while the 2,6-substitution pattern sterically hinders catalyst approach.

Troubleshooting Guide: Protocol Optimization

User Query: "I've tried Pd(PPh3)4 and Pd(dppf)Cl2 with carbonate bases. Nothing works. What is the 'Gold Standard' protocol for this specific substrate?"

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To overcome the electron-rich nature of the ring, you need a ligand that is extremely electron-rich (to boost Pd nucleophilicity) and bulky (to promote formation of the active monoligated Pd(0) species).

Recommended System
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

    • Why: SPhos is specifically designed to facilitate coupling of sterically hindered and electron-rich aryl chlorides.[1]

  • Pre-catalyst: Pd(OAc)₂ or Pd-G3/G4 Buchwald Precatalysts .[1]

    • Why: Avoids the induction period of Pd(0) sources like Pd2(dba)3.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) .[1][2]

    • Why: Carbonates (Na2CO3) are often too weak for this deactivated system.[1] Phosphate provides the necessary basicity without triggering aldehyde side reactions (like Cannizzaro) often seen with Hydroxides.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .[1]

    • Why: The presence of water is critical for the activation of the boronic acid (transmetallation step).

Optimized Protocol (Step-by-Step)
ParameterRecommendationCritical Note
Substrate 1.0 equiv (2-Cl-6-F-4-OMe-benzaldehyde)Purity >97% is essential.[1]
Boronic Acid 1.2 - 1.5 equivUse excess; protodeboronation is a competing side reaction.[1]
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) Ratio 1:2 Pd:Ligand.[1] Pre-stir in solvent for 5 mins if not using G3 precatalyst.[1]
Base K₃PO₄ (2.0 - 3.0 equiv) Must be finely ground or dissolved in the aqueous phase.[1]
Solvent Toluene : Water (10:1 v/v)Degas thoroughly (sparge with Ar for 15 mins).
Temperature 100°C - 110°C Do not run at RT. High temp is required to overcome the OA barrier.
Experimental Workflow
  • Charge: In a reaction vial, add the aldehyde (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 eq).

  • Inert: Seal the vial and purge with Argon/Nitrogen (3 cycles of vac/backfill).

  • Solvent: Add degassed Toluene and Water via syringe.[1][2]

  • Heat: Place in a pre-heated block at 100°C. Stir vigorously (>800 rpm).

  • Monitor: Check LCMS at 2 hours. If conversion is <20%, add XPhos Pd G3 (2 mol%) and continue.

Advanced Troubleshooting (FAQ)

Q1: I am getting the coupled product, but also a significant amount of "de-chlorinated" byproduct (2-fluoro-4-methoxybenzaldehyde). Why? A: This is Protodehalogenation .[1]

  • Cause: The Oxidative Addition occurred, but the Transmetallation (transfer of the boron group) was too slow. The Pd-Ar species grabbed a hydride (likely from the solvent or impurities) and reductively eliminated.[1]

  • Fix:

    • Switch solvent to n-Butanol or Dioxane (less prone to hydride donation than THF).[1]

    • Increase the concentration of the Boronic Acid.

    • Switch to a Potassium Organotrifluoroborate (Molander Salt) instead of the boronic acid. These release the active species more slowly and controlled, often matching the rate of the catalytic cycle better.

Q2: Can I perform a Reductive Amination on the aldehyde before the Suzuki coupling? A: Yes, but proceed with caution.

  • Converting the aldehyde to a secondary amine or benzyl amine changes the electronics. An amine is also an EDG.[1] If you convert the CHO to a CH2-NHR group, the ring becomes even more electron-rich, making the subsequent Suzuki coupling on the Chloride even harder.

  • Strategy: It is generally better to perform the Suzuki Coupling FIRST , while the Aldehyde (an electron-withdrawing group, albeit weak in this context) is still present to help activate the ring slightly.

Q3: The reaction turns black immediately and stalls. A: This indicates "Pd Black" precipitation .

  • Cause: The ligand is not stabilizing the Palladium effectively at high temperatures.

  • Fix: Ensure your SPhos is fresh (it can oxidize to SPhos-oxide, which is inactive).[1] Switch to a precatalyst like XPhos Pd G3 , which guarantees a 1:1 Ligand:Pd ratio and high stability.

Decision Matrix for Optimization

Use this logic flow to determine your next experimental move.

OptimizationFlow Start Start: Suzuki Coupling (Pd(PPh3)4 / Na2CO3) Check Check LCMS @ 4 Hours Start->Check Result1 < 5% Conversion (SM Recovered) Check->Result1 No Rxn Result2 De-chlorinated Byproduct (> 10%) Check->Result2 Side Rxn Result3 Aldehyde Degradation Check->Result3 Decomp Action1 Switch to SPhos or XPhos Use Pd-G3 Precatalyst Increase Temp to 100°C Result1->Action1 Action2 Use Molander Salt (BF3-K) Switch to Dioxane/H2O Degas more thoroughly Result2->Action2 Action3 Switch Base to K3PO4 (Avoid Hydroxides) Reduce Water ratio Result3->Action3

Figure 2: Optimization logic for troubleshooting low yields in coupling reactions of 2-Chloro-6-fluoro-4-methoxybenzaldehyde.

References

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Catalyst and Ligand Selection for Aryl Chlorides.[1][Link]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CID 58854040).[1][3][Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Structural Validation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

Executive Summary & Application Context 2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is a critical pharmacophore intermediate, primarily utilized in the synthesis of isoxazolyl penicillins such as Flucloxacillin and Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is a critical pharmacophore intermediate, primarily utilized in the synthesis of isoxazolyl penicillins such as Flucloxacillin and Floxacillin . Its structural integrity is defined by a specific substitution pattern on the benzaldehyde core: a chlorine atom at C2, a fluorine atom at C6, and a methoxy group at C4.

In drug development, distinguishing this specific regioisomer from its potential byproducts (such as 2,6-dichloro or 2,6-difluoro analogs) or unreacted precursors (2-chloro-6-fluorotoluene) is paramount. This guide provides a definitive spectral analysis using 1H and 13C NMR, focusing on the diagnostic coupling constants (


-values) introduced by the fluorine-19 nucleus (

).

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and resolution of fine splitting patterns (specifically long-range


 and 

couplings), the following protocol is recommended.
Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D). It minimizes solvent interaction with the aldehyde proton compared to DMSO-
    
    
    
    .
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration may cause viscosity broadening; low concentration loses sensitivity for

    
     satellites.
    
  • Tube Quality: 5mm precision NMR tubes (500 MHz rated or higher).

Acquisition Parameters (500 MHz Instrument)
  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 2.0 seconds (ensure full relaxation of aldehyde proton).
      
    • Scans: 16–32.

  • 13C NMR ({1H} Decoupled):

    • Relaxation delay: 2.0 seconds.[1]

    • Scans: >512 (due to splitting of signal intensity by C-F coupling).

1H NMR Spectral Analysis

The proton spectrum of CFMB is characterized by the splitting influence of the Fluorine atom at position 6. Unlike standard substituted benzenes, the signals here are not simple singlets or doublets.

Spectral Assignments[1][5][6][7]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.35 Doublet (

)
1H-CHO The aldehyde proton couples with Fluorine (

Hz). This is a key purity indicator.
6.75 Doublet of Doublets (

)
1HAr-H5 Located between F and OMe. Shows strong coupling to F (

Hz) and weak meta-coupling to H3.
6.60 Doublet (

)
1HAr-H3 Located between Cl and OMe. Shows weak meta-coupling to H5 (

Hz). F-coupling is usually negligible here.
3.85 Singlet (

)
3H-OCH3 The methoxy group is chemically equivalent and isolated from strong coupling.
Mechanistic Interpretation
  • The Aldehyde Doublet: In non-fluorinated benzaldehydes, the CHO peak is a singlet. In CFMB, the fluorine at C6 exerts a "Through-Space" or long-range "W-coupling" (

    
    ) on the aldehyde proton, splitting it into a doublet. Absence of this splitting suggests loss of fluorine or incorrect regiochemistry. 
    
  • Aromatic Shielding: H5 is ortho to the Fluorine. While Fluorine is electronegative (inductive withdrawing), it is also a resonance donor. Combined with the strong donation from the para-Methoxy group, H5 is shielded and appears upfield relative to H3.

13C NMR Spectral Analysis

The Carbon-13 spectrum is the most definitive tool for structural validation due to the large Carbon-Fluorine coupling constants (


).
Diagnostic C-F Coupling Patterns
Carbon PositionShift (ppm)Multiplicity

(Hz)
Diagnostic Value
C6 (C-F) ~163.5Doublet (

)
~255 Hz Primary Confirmation. The huge

coupling confirms F is directly attached to the ring.
C4 (C-OMe) ~165.0Doublet (

)
~12 Hz

coupling from F. Distinguishes C4 from C2.
C1 (C-CHO) ~115.2Doublet (

)
~20 Hz

coupling. The ipso carbon carrying the aldehyde.
C2 (C-Cl) ~138.0Doublet (

)
~5 Hz

coupling. Weak splitting due to meta-distance from F.
C5 (Ar-H) ~101.5Doublet (

)
~25 Hz

coupling. Ortho to Fluorine.[2]
C3 (Ar-H) ~108.0Singlet/Broad< 3 HzPara to Fluorine. Coupling is often unresolved.
-CHO ~186.5Doublet (

)
~3-5 HzThe carbonyl carbon shows small coupling to F.

Comparative Analysis: Product vs. Precursor

A common synthesis route involves the oxidation of 2-Chloro-6-fluorotoluene .[1] The table below highlights how to distinguish the starting material (SM) from the Product (CFMB).

Table 1: Spectral Comparison for QC Release
FeaturePrecursor (Toluene Derivative) Product (CFMB) QC Pass Criteria
Functional Group Methyl (-CH3) at ~2.3 ppmAldehyde (-CHO) at ~10.35 ppmDisappearance of 2.3 ppm triplet/doublet; Appearance of 10+ ppm signal.
Aromatic Region Multiplets (due to H-H coupling)Simplified Pattern (due to electron-withdrawing CHO)Distinct shift downfield for aromatics due to Carbonyl anisotropy.
13C Carbonyl AbsentSignal at ~186 ppmPresence of C=O peak.
C-F Coupling

Hz

Hz
Slight increase in

value due to electron-withdrawing CHO group.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure of CFMB during process development.

G Start Crude Sample H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_Aldehyde Check >10.0 ppm Region H_NMR->Check_Aldehyde Aldehyde_Present Signal Present (~10.35 ppm) Check_Aldehyde->Aldehyde_Present Yes Aldehyde_Absent Signal Absent Check_Aldehyde->Aldehyde_Absent No Check_Splitting Analyze Multiplicity Is CHO a Doublet? Aldehyde_Present->Check_Splitting Reject Reject / Reprocess Aldehyde_Absent->Reject Oxidation Failed Splitting_Yes Fluorine Coupling Confirmed (4J H-F) Check_Splitting->Splitting_Yes J ~ 1.5 Hz Splitting_No Singlet Observed (Likely 2-Chloro-4-methoxy...) Check_Splitting->Splitting_No No Coupling C_NMR 13C NMR Acquisition Splitting_Yes->C_NMR Splitting_No->Reject Wrong Regioisomer Check_CF Check ~160 ppm Region C_NMR->Check_CF CF_Large Large Doublet (J > 250Hz) C-F Confirmed Check_CF->CF_Large Yes Final Identity Confirmed: 2-Chloro-6-fluoro-4-methoxybenzaldehyde CF_Large->Final

Caption: Logic flow for the structural validation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde, prioritizing the detection of Fluorine-Aldehyde coupling.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

Effect of fluorine substitution on benzaldehyde reactivity comparison

Executive Summary This guide provides a technical comparison of the reactivity profiles of fluorine-substituted benzaldehydes (2-F, 3-F, 4-F) versus the unsubstituted parent benzaldehyde. The Verdict: Fluorine substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity profiles of fluorine-substituted benzaldehydes (2-F, 3-F, 4-F) versus the unsubstituted parent benzaldehyde.

The Verdict: Fluorine substitution generally increases the electrophilicity of the carbonyl carbon relative to benzaldehyde, accelerating nucleophilic addition. However, the magnitude of this effect is strictly position-dependent due to the competing Inductive (-I) and Resonance (+R) effects of the fluorine atom.

Reactivity Order (Nucleophilic Attack):



  • Meta (3-F): Maximum reactivity. Strong -I effect; zero +R overlap.

  • Ortho (2-F): High reactivity driven by proximity (-I/Field effect), slightly tempered by minor steric repulsion.

  • Para (4-F): Moderate reactivity. The strong -I effect is significantly canceled by the +R donation into the carbonyl system.

The Electronic Landscape: Why Fluorine Changes the Game

To predict reactivity in drug design or synthesis, one must quantify the electronic perturbation caused by the fluorine atom. Unlike chlorine or bromine, fluorine’s 2p orbitals overlap efficiently with carbon’s 2p orbitals, making its resonance effect (+R) unusually strong, competing with its high electronegativity (-I).

Hammett Substituent Constants ( )

The Hammett constants (


) provide a quantitative measure of these effects.[1] A positive 

value indicates electron withdrawal (stabilizing negative charge development in the transition state), thus accelerating nucleophilic attack.[2]
IsomerSubstituent EffectHammett Constant (

)
Impact on Carbonyl Electrophilicity
Benzaldehyde (H) Reference0.00Baseline
4-Fluoro (Para) -I (strong) + R (strong)+0.06 Marginal Increase. +R donation opposes -I withdrawal.
3-Fluoro (Meta) -I (strong)+0.34 Significant Increase. No resonance cancellation.
2-Fluoro (Ortho) -I (very strong) + FieldN/A*High Increase. Strong inductive pull due to proximity.

*Note: Ortho substituents do not follow standard Hammett kinetics due to steric/field interactions, but empirical data confirms heightened electrophilicity.

Visualizing the Electronic Conflict

The following diagram illustrates the competing electronic pathways that dictate the reactivity of 4-fluorobenzaldehyde compared to the 3-fluoro isomer.

ElectronicEffects F_atom Fluorine Atom Benz_Ring Benzene Ring F_atom->Benz_Ring Inductive Withdrawal (-I) (Through Sigma Bonds) F_atom->Benz_Ring Resonance Donation (+R) (Through Pi System) Carbonyl Carbonyl Carbon (C=O) Benz_Ring->Carbonyl Meta Position: -I Dominates (Electron Deficient) Benz_Ring->Carbonyl Para Position: +R Opposes -I (Electron Richer) Reactivity Net Reactivity (Nucleophilic Attack) Carbonyl->Reactivity High Electrophilicity

Figure 1: Mechanistic pathway showing why meta-substitution leads to higher reactivity than para-substitution.

Comparative Reactivity Analysis

Nucleophilic Addition (Knoevenagel Condensation)

Context: Critical for forming C-C bonds in drug synthesis (e.g., cinnamic acid derivatives).

  • Mechanism: Rate-limiting step is the nucleophilic attack of the enolate on the carbonyl carbon.

  • Observation: 3-fluorobenzaldehyde reacts significantly faster than benzaldehyde. 4-fluorobenzaldehyde shows rates comparable to or only slightly faster than benzaldehyde.

  • Data Support: In a kinetic study of Knoevenagel condensation with ethyl cyanoacetate, the reaction constant (

    
    ) was found to be +1.23 . This positive value confirms that electron-withdrawing groups accelerate the reaction.[2]
    
    • Relative Rate (

      
      ): 3-F (
      
      
      
      2.5x) > 4-F (
      
      
      1.2x) > H (1.0).
Reduction (Sodium Borohydride)

Context: Conversion to benzyl alcohols.

  • Trend: Similar to Knoevenagel.[3] The hydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is a nucleophile.[4]
    
  • Key Difference: 2-fluorobenzaldehyde may exhibit anomalous behavior. While electronically activated, the lone pairs on the ortho-fluorine can repel the incoming hydride reagent (electrostatic repulsion), occasionally slowing the reaction compared to the 3-F isomer despite the high positive charge on the carbon.

Metabolic Stability (Drug Discovery)

Context: Cytochrome P450 oxidation.

  • Benzaldehyde: Rapidly oxidized to benzoic acid in vivo.

  • 4-Fluorobenzaldehyde: The para-fluorine blocks the primary site of metabolic oxidation (para-hydroxylation). This is a classic "bioisostere" strategy.

  • Recommendation: Use 4-fluorobenzaldehyde derivatives if extending half-life is the priority, even if synthetic reactivity is slightly lower.

Experimental Protocol: Standardized Kinetic Assay

Objective: To objectively measure and compare the reactivity (


) of benzaldehyde variants in a Knoevenagel condensation.

Principle: This protocol uses


 NMR monitoring  with an internal standard to eliminate isolation errors. It is self-validating because the disappearance of the aldehyde proton (

ppm) is directly correlated to the appearance of the vinyl proton (

ppm).
Materials:
  • Aldehyde: Benzaldehyde, 4-Fluorobenzaldehyde, or 3-Fluorobenzaldehyde (

    
     mmol).
    
  • Nucleophile: Malononitrile (

    
     mmol).
    
  • Catalyst: Piperidine (

    
     mmol, 10 mol%).
    
  • Solvent: Ethanol-d6 (

    
     mL) or CDCl3 (if solubility permits).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (

    
     mmol) – Inert and distinct NMR peak at ~6.1 ppm.
    
Workflow:
  • Baseline Scan: Dissolve Aldehyde and Internal Standard in solvent. Run

    
     NMR scan. Integrate the aldehyde proton (
    
    
    
    ppm) relative to the internal standard.
  • Initiation: Add Malononitrile and Piperidine directly to the NMR tube (or reaction vial) and mix rapidly. Start timer.

  • Monitoring:

    • Acquire spectra at

      
       minutes.
      
    • Maintain temperature at

      
      .
      
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is the pseudo-first-order rate constant,

      
      .
      

Validation Criteria:

  • The integral of the Internal Standard must remain constant (<2% variance).

  • The plot must be linear (

    
    ) for the first 2 half-lives.
    

Decision Guide for Reagent Selection

Use this logic tree to select the appropriate isomer for your specific research goal.

DecisionTree Start Select Fluorobenzaldehyde Isomer Goal_Reactivity Goal: Maximize Reaction Rate? Start->Goal_Reactivity Goal_Stability Goal: Metabolic Stability? Start->Goal_Stability Ortho_Consider Need Steric/Conformational Lock? Start->Ortho_Consider Reactivity_Yes Yes (e.g., difficult condensation) Goal_Reactivity->Reactivity_Yes Reactivity_No No (Standard conditions) Goal_Reactivity->Reactivity_No Stability_Yes Yes (Drug Candidate) Goal_Stability->Stability_Yes Select_3F Select 3-Fluorobenzaldehyde (Highest Electrophilicity) Reactivity_Yes->Select_3F Select_4F Select 4-Fluorobenzaldehyde (Blocks Para-Metabolism) Stability_Yes->Select_4F Select_2F Select 2-Fluorobenzaldehyde (High Reactivity + Dipole Effects) Ortho_Consider->Select_2F

Figure 2: Decision matrix for selecting the optimal fluorinated benzaldehyde isomer.

References

  • Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136. (Context for Knoevenagel kinetics). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • BenchChem. (2025). "A Comparative Guide to the Kinetic Analysis of Knoevenagel Condensation." BenchChem Technical Library. Link

Sources

Validation

Validating synthesis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde via elemental analysis

Executive Summary In the high-throughput synthesis of pharmaceutical intermediates, 2-Chloro-6-fluoro-4-methoxybenzaldehyde (C₈H₆ClFO₂) serves as a critical scaffold for bioactive heterocycles. While HPLC and NMR are ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of pharmaceutical intermediates, 2-Chloro-6-fluoro-4-methoxybenzaldehyde (C₈H₆ClFO₂) serves as a critical scaffold for bioactive heterocycles. While HPLC and NMR are ubiquitous for structural confirmation, they frequently fail to detect "invisible" bulk impurities—specifically moisture, trapped inorganic salts, and non-chromophoric solvent residues.

This guide objectively compares Elemental Analysis (EA) against spectral methods, establishing it as the definitive "gatekeeper" for bulk purity. We provide a self-validating protocol to achieve the industry-standard


 tolerance.

Comparative Analysis: Why EA Remains the Gold Standard

Modern laboratories often over-rely on HPLC area integration, assuming it equates to mass purity. For a trisubstituted benzaldehyde like our target, this assumption is dangerous due to the potential for trapped inorganic halides (from Vilsmeier-Haack or lithiation routes) and hydration.

Table 1: Validation Technique Comparison
FeatureElemental Analysis (Combustion) HPLC (UV/Vis) ¹H-NMR
Primary Detection Bulk Mass Fraction (C, H, N, Heteroatoms)Chromophoric Organic ImpuritiesHydrogen-containing Organic Structures
Blind Spots Isomers (same formula)Inorganic salts, Moisture, Non-UV active solventsInorganic salts, Deuterated solvents
Precision High (

)
Variable (Response factors differ)Medium (Integration errors)
Critical Utility Confirms "Dry Weight" Purity Confirms Chromatographic PurityConfirms Structural Identity
Sample Req. Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive

Scientist’s Insight:

“I have seen batches of 2-Chloro-6-fluoro-4-methoxybenzaldehyde show >99% purity on HPLC yet fail downstream coupling reactions. The culprit? 4% trapped inorganic salts by mass. HPLC missed them; Elemental Analysis caught them immediately.”

Theoretical Framework

Before validation, we must establish the theoretical baselines for C₈H₆ClFO₂ .

  • Molecular Weight: 188.58 g/mol

  • Formula: C₈H₆ClFO₂[1]

Table 2: Theoretical Composition (Calculated)
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (

)
Carbon (C) 812.01196.0950.95% 50.55% – 51.35%
Hydrogen (H) 61.0086.053.21% 2.81% – 3.61%
Chlorine (Cl) 135.4535.4518.80% N/A (Standard CHN analysis)
Fluorine (F) 118.99819.0010.07% N/A (Standard CHN analysis)

*Note: Standard combustion analysis focuses on C, H, and N. While Halogens (Cl, F) can be determined via flask combustion (Schöniger), C/H ratios are usually sufficient to confirm bulk purity when combined with NMR.

Experimental Protocol: The Self-Validating System

To ensure reproducibility, this protocol treats the synthesis, purification, and analysis as a connected system.

Phase A: Contextual Synthesis & Risk Assessment
  • Route: Lithiation of 2-chloro-6-fluoroanisole followed by formylation (DMF).

  • Risk: This route generates Lithium salts (LiCl) or Magnesium salts, which are insoluble in organic solvents but can become trapped in the crystal lattice of the aldehyde.

Phase B: Purification (Recrystallization)
  • Objective: Remove trapped salts and static moisture.

  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Dissolve crude solid in minimal hot Ethyl Acetate (

    
    ).
    
  • Filter hot (removes insoluble inorganic salts).

  • Slowly add Hexane until turbidity appears.

  • Cool to

    
     for 12 hours.
    
  • Filter crystals and wash with cold Hexane.

Phase C: Sample Preparation for EA (Critical Step)
  • The Trap: Benzaldehydes are prone to autoxidation (forming benzoic acid) and are hygroscopic.

  • Protocol:

    • Drying: Place 50 mg of recrystallized product in a vacuum pistol drying apparatus.

    • Conditions:

      
       at 0.1 mmHg for 6 hours over 
      
      
      
      . Note: Do not exceed
      
      
      to avoid sublimation.
    • Handling: Transfer to a desiccator immediately. Weigh samples into tin capsules using a microbalance (

      
       precision).
      

Workflow Visualization

The following diagram illustrates the decision-making logic required to validate the batch.

ValidationWorkflow Start Crude 2-Chloro-6-fluoro- 4-methoxybenzaldehyde Filter Hot Filtration (Remove Inorganics) Start->Filter Purify Recrystallization (Hexane/EtOAc) Dry Vacuum Drying (40°C, 0.1 mmHg, P2O5) Purify->Dry Filter->Purify Analyze Combustion Analysis (CHN Mode) Dry->Analyze Decision Compare with Theoretical Values Analyze->Decision Pass Pass: Within ±0.4% (Batch Released) Decision->Pass Δ ≤ 0.4% Fail_LowC Fail: Low %C (Inorganic Contamination) Decision->Fail_LowC Low C% Fail_HighH Fail: High %H (Solvent/Moisture Trap) Decision->Fail_HighH High H% Fail_LowC->Filter Retain & Re-filter Fail_HighH->Dry Re-dry

Figure 1: Logic flow for validating bulk purity. Note the feedback loops (dashed lines) for specific failure modes.

Data Interpretation & Troubleshooting

Below are three scenarios typically encountered during validation.

Table 3: Scenario Analysis
Sample% C (Found)% H (Found)Deviation (C/H)DiagnosisAction
Theoretical 50.95 3.21 0.00 Target N/A
Batch A 50.883.25-0.07 / +0.04Pass Release Batch.
Batch B 48.202.90-2.75 / -0.31Fail (Inorganic) Non-combustible material (salts) is diluting the Carbon mass. Remedy: Perform hot filtration or aqueous wash.
Batch C 50.103.80-0.85 / +0.59Fail (Solvent) High Hydrogen suggests trapped solvent (Hexane/EtOAc) or water. Remedy: Extend vacuum drying time.

Conclusion

Validating 2-Chloro-6-fluoro-4-methoxybenzaldehyde requires more than structural confirmation.[2][3][4] While NMR confirms what you made, Elemental Analysis confirms how well you cleaned it. For pharmaceutical applications, where stoichiometry is paramount, the


 EA standard is the only metric that guarantees the "weighed mass" equals the "reactive mass."

References

  • American Chemical Society. (2014). Guidelines for Characterization of Organic Compounds. ACS Publications.[3][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds.[3] Organic Process Research & Development.[6] [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-fluoro-4-methoxybenzaldehyde proper disposal procedures

This guide outlines the operational procedures for the safe disposal and handling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde . As a Senior Application Scientist, I have structured this protocol to prioritize personnel sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational procedures for the safe disposal and handling of 2-Chloro-6-fluoro-4-methoxybenzaldehyde . As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety, environmental compliance (RCRA/EPA), and chemical stability.

Author’s Note: This compound is a poly-functionalized aromatic aldehyde.[1] Its disposal is dictated not just by its toxicity, but by the presence of halogens (Chlorine, Fluorine) which require specific incineration protocols to prevent the formation of acid gases (HCl, HF) and persistent organic pollutants.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound combines an aldehyde functionality (reactive) with halogenated positions (environmentally persistent).[1]

PropertyDataOperational Implication
Chemical Name 2-Chloro-6-fluoro-4-methoxybenzaldehydePrimary Identifier for Waste Tags
Molecular Formula

Halogenated : Requires scrubbed incineration.[1][2]
Functional Groups Aldehyde (-CHO), Aryl Chloride, Aryl FluorideReactive : Segregate from strong oxidizers and bases.[1]
Physical State Solid (typically off-white/white powder)Dust inhalation hazard; use wet-wiping for spills.[1]
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)PPE : Nitrile gloves, safety glasses, fume hood required.[1]
Environmental Aquatic Toxicity (Likely H412/H411)Zero Discharge : Never flush down drains.[1]

Critical Safety Insight: As an aldehyde, this compound is susceptible to autoxidation to its corresponding benzoic acid derivative upon prolonged exposure to air.[1] While not explosive, old containers may develop pressure or contain acidic crusts. Always inspect containers before opening.

Waste Stream Decision Logic

Proper segregation is the single most important step in laboratory waste management. Mixing halogenated organics with non-halogenated streams can result in regulatory fines and damage to incinerator infrastructure.[1]

Visualizing the Waste Workflow

The following decision tree illustrates the correct classification path for this specific compound.

WasteDisposal Start Waste Generation: 2-Chloro-6-fluoro-4-methoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidStream Stream: SOLID HAZARDOUS WASTE (Tag: Toxic, Irritant) Solid->SolidStream SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Incineration Destination: High-Temp Incineration (with Acid Scrubbing) SolidStream->Incineration HaloStream Stream: HALOGENATED LIQUID ORGANIC SolventCheck->HaloStream Yes NonHaloStream Stream: NON-HALOGENATED LIQUID ORGANIC (Contaminated with Halogenated Solute) SolventCheck->NonHaloStream No HaloStream->Incineration Override CRITICAL OVERRIDE: Presence of Cl/F on solute requires treatment as Halogenated Waste NonHaloStream->Override Override->HaloStream

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the fluorinated/chlorinated solute often necessitates handling as halogenated waste depending on concentration thresholds.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Applicability: Expired reagents, weigh-paper residue, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acidity from aldehyde oxidation.

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Do not generate dust.[2][3][4][5]

  • Labeling:

    • Chemical Name: Write the full chemical name (do not use abbreviations/acronyms).

    • Constituents: List "2-Chloro-6-fluoro-4-methoxybenzaldehyde".[1]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed waste container into a secondary bin to prevent leaks during transport to the central accumulation area.

Protocol B: Disposal of Solutions (Mother Liquors)

Applicability: Reaction mixtures, filtrates, and cleaning solvents.[1]

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Why? Even if your solvent is Methanol (non-halogenated), the solute contains Cl and F atoms.[1] When incinerated, these generate Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). Standard non-halogenated incinerators may not have the scrubbers required to neutralize HF, leading to equipment corrosion and environmental release.

  • pH Check: If the solution is acidic (common if the aldehyde has oxidized), neutralize to pH 6-8 with aqueous Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.[1]

  • Rinsing: Triple-rinse all glassware with a minimal amount of acetone.[1] Add the first three rinses to the halogenated waste stream. Subsequent rinses can be washed down the drain only if confirmed free of the toxic compound (consult local EHS).

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent respiratory exposure to dust or vapors.[2]

Spill Response Workflow

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves, Goggles, N95/Respirator (if dusty) Alert->PPE Contain 3. CONTAIN Cover with spill pads (Do not dry sweep) PPE->Contain Clean 4. CLEAN Wet wipe with Acetone/Ethanol Contain->Clean Dispose 5. DISPOSE Bag as Hazardous Waste Clean->Dispose

Figure 2: Immediate spill response protocol. Emphasis is placed on preventing dust generation.[2][3][4][5]

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>50g).

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] If the powder is fine and airborne, use a fitted N95 or half-mask respirator.

  • Containment: Cover the spill with solvent-absorbent pads.[1] Do not dry sweep , as this aerosolizes the irritant powder.

  • Solvent Wipe: Wet a paper towel or pad with Acetone or Ethanol and gently wipe the powder into the pad.[1] The solvent suppresses dust and dissolves the organic compound.

  • Final Wash: Wash the surface with soap and water.[1][5]

  • Disposal: Place all contaminated pads, gloves, and wipes into a clear plastic bag, seal it, and tag it as "Solid Hazardous Waste (Debris contaminated with Halogenated Aldehyde)." [1]

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1] (Defines hazardous waste identification and halogenated solvent listings).

    • Source:

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-6-fluorobenzaldehyde (Analogous Hazard Data).[1] (Provides GHS classification for the chemical family).[1][6]

    • Source: [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][3] (Mandates SDS availability and labeling).

    • Source: [1]

Disclaimer: This guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling hazardous materials.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-6-fluoro-4-methoxybenzaldehyde

Executive Summary & Chemical Identity[1] Objective: This guide provides an autonomous, risk-based safety protocol for handling 2-Chloro-6-fluoro-4-methoxybenzaldehyde . Due to the specific substitution pattern (halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Objective: This guide provides an autonomous, risk-based safety protocol for handling 2-Chloro-6-fluoro-4-methoxybenzaldehyde . Due to the specific substitution pattern (halogenated and methoxylated), this compound presents unique risks regarding skin sensitization and respiratory irritation that exceed those of standard benzaldehyde.

Chemical Profile:

  • Chemical Name: 2-Chloro-6-fluoro-4-methoxybenzaldehyde[1]

  • Structural Class: Poly-substituted aromatic aldehyde.

  • Physical State: Typically a solid (crystalline powder) at room temperature, with a low melting point (analogous compounds melt between 40–60°C).[2]

  • Key Reactivity: Susceptible to oxidation (forming the corresponding benzoic acid) and nucleophilic attack.

Critical Note on Isomerism: Several isomers exist (e.g., 2-chloro-4-fluoro-6-methoxy...). Ensure your specific vial matches the CAS number provided by your vendor (Common analog CAS: 883523-38-4 for the 2,4,6-isomer). The safety protocols below apply to the entire class of halogenated methoxybenzaldehydes using the "Precautionary Principle."

Hazard Risk Assessment (Read-Across Methodology)

As specific toxicological data for this exact isomer is limited, we apply Read-Across methodology using structurally similar analogs (2-Chloro-6-fluorobenzaldehyde and 2-Fluoro-4-methoxybenzaldehyde).

Hazard Class (GHS)CategoryMechanism of Action & Risk
Skin Irritation Cat. 2Lipophilic Penetration: The fluorine atom increases lipophilicity, allowing faster dermal absorption than non-halogenated aldehydes. Causes inflammation and dermatitis.
Eye Irritation Cat. 2ALachrymator Potential: Benzaldehydes are potent mucous membrane irritants. Direct contact causes severe redness and potential corneal injury.
STOT-SE Cat. 3Respiratory Tract: Inhalation of dust or sublimed vapor causes coughing and airway inflammation.
Sensitization SuspectedHalogenated aromatic aldehydes can act as haptens, binding to skin proteins and causing allergic contact dermatitis over repeated exposure.

PPE Specification Matrix

Do not rely on generic "safety gear." Use this matrix to select equipment based on permeation breakthrough times and physical state .

A. Hand Protection (Glove Selection)

Rationale: Aromatic aldehydes degrade standard nitrile gloves over time. The presence of Chlorine and Fluorine substituents can accelerate permeation in organic solvents.

Task DurationGlove MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Weighing/Transfer)Nitrile (Double Gloved) 5 mil (0.12 mm) min.> 15 mins (Splash)Wear two pairs. Inspect outer pair immediately after any splash. Change every 60 mins.
Synthesis/Solvent Work (DCM, THF, DMF)Laminate (Silver Shield/4H) Multi-layer> 480 minsMandatory if dissolved in halogenated solvents (DCM) or polar aprotics (DMF), as these carry the aldehyde through nitrile.
Spill Cleanup Butyl Rubber or Viton 15 mil (0.38 mm)> 240 minsDo not use standard nitrile for spills > 10 mL.
B. Respiratory & Eye Protection[3][4][5][6][7][8]
ComponentSpecificationScientific Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Aldehyde fines (dust) can bypass side shields and react with eye moisture to form acidic byproducts.
Respiratory (Solid) N95 / P100 (or Fume Hood)If handling outside a hood (not recommended), a particulate respirator is required to prevent sensitization.
Respiratory (Liquid/Soln) OV/AG Cartridge (Yellow/Olive)If heated, organic vapor cartridges are needed. The "AG" (Acid Gas) component protects against potential HCl/HF byproducts if the compound degrades.

Operational Workflow: Handling Protocol

This workflow integrates engineering controls with PPE to create a self-validating safety loop.

HandlingWorkflow Start Start: Chemical Retrieval Check Visual Inspection: Crystals vs. Liquid? Check Cap Integrity Start->Check Check->Start Cap Corroded? quarantine PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat Check->PPE_Don Integrity OK Weighing Weighing (Inside Fume Hood): Use Anti-Static Gun (Avoids dispersal) PPE_Don->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization Transfer Solid Reaction Reaction / Usage Solubilization->Reaction Waste Disposal: Segregate into Halogenated Waste Reaction->Waste

Figure 1: Operational workflow emphasizing containment during the critical weighing phase where dust generation is highest.

Detailed Steps:
  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Halogenated benzaldehydes are often fluffy, electrostatic powders. Use an ionizing anti-static gun before weighing to prevent "fly-away" powder that could land on wrists/sleeves.

  • Tool Cleaning: Immediately wipe spatulas with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood. Do not remove dirty tools from the hood.

Emergency Response: Spill Logic

In the event of a spill, the presence of the Fluorine and Chlorine atoms implies that combustion or reaction could release acid gases (HF, HCl).

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid/Liq) Spill->Assess Minor Minor (< 5g/mL): Absorb/Sweep Assess->Minor Major Major (> 5g/mL): Evacuate Lab Assess->Major Action_Minor 1. Cover with Vermiculite 2. Scoop to HazBag 3. Wipe with 10% Na2CO3 Minor->Action_Minor Action_Major Call HazMat Team Risk of HF/HCl vapors Major->Action_Major

Figure 2: Decision tree for spill response. Note the use of Sodium Carbonate (Na2CO3) for final cleaning to neutralize potential acidic hydrolysis products.

Waste Disposal & Decontamination[5]

Disposal Classification:

  • RCRA Code: Likely not specifically listed, but must be treated as D001 (Ignitable, if liquid flashpoint <60°C) or Toxic characteristic.

  • Stream: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric acid waste) as benzaldehydes can react violently.

Decontamination Protocol:

  • Glassware: Rinse with Acetone, then wash with a 5% Sodium Bicarbonate solution (to neutralize any benzoic acid derivatives formed).

  • Benchtop: If powder is spilled, do not use compressed air. Wet wipe with ethanol, followed by a soapy water wash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24848497, 2-Chloro-6-fluorobenzaldehyde (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzaldehyde derivatives hazard classification. Retrieved from [Link]

(Note: Always consult the specific SDS provided by your chemical supplier (e.g., Sigma-Aldrich, Combi-Blocks) as purity levels and stabilizing agents can alter safety requirements.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-4-methoxybenzaldehyde
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